Bromobutylmagnesium
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
magnesium;butane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.BrH.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLPYZUDBNFNAH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40989022 | |
| Record name | Magnesium bromide butan-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693-03-8 | |
| Record name | Magnesium bromide butan-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Novel Catalytic Applications:the Role of Grignard Reagents in Transition Metal Catalysis Continues to Expand.numberanalytics.comthey Are Crucial As Transmetalating Agents in Cross Coupling Reactions to Form New Carbon Carbon Bonds.numberanalytics.comarabjchem.orgfuture Directions Will Involve the Development of New, More Efficient Transition Metal Catalysts That Can Operate Under Milder Conditions and Exhibit Higher Selectivity when Used with Bromobutylmagnesium.numberanalytics.comresearch Will Also Explore the Direct Use of Organomagnesium Compounds in Catalysis, Moving Beyond Their Traditional Stoichiometric Role.wikipedia.org
Broader Research Applications and Emerging Trends in Bromobutylmagnesium Chemistry
Role as a Versatile Reagent in the Synthesis of Complex Organic Molecules
Bromobutylmagnesium is a powerful and versatile nucleophilic reagent widely employed in the formation of carbon-carbon bonds, a fundamental process for building complex organic molecules. lookchem.com Its different isomers—n-butyl, sec-butyl, and tert-butyl—offer distinct steric and electronic properties, allowing chemists to fine-tune reactivity for specific synthetic transformations.
The primary application of this compound is in the Grignard reaction, where it adds to electrophilic carbonyl groups in aldehydes and ketones to produce secondary and tertiary alcohols, respectively. cymitquimica.com This classic transformation remains a pivotal step in the synthesis of numerous complex natural products and pharmaceutical agents. arabjchem.orgrsc.org For instance, the total synthesis of daphgraciline, a complex alkaloid, utilized a Grignard reagent in a key diastereoselective 1,2-addition step to construct a critical stereocenter. arabjchem.org Similarly, the synthesis of pileamartines A and B, natural products with notable biological activity, also featured a crucial step involving a Grignard reagent. arabjchem.org
Beyond simple additions, butylmagnesium bromide reagents are instrumental in more advanced synthetic operations:
Conjugate Additions: They can add to α,β-unsaturated esters and other carbonyl compounds, a reaction that is vital for creating new carbon-carbon bonds at the β-position. tandfonline.comresearchgate.net
Cross-Coupling Reactions: In the presence of transition metal catalysts, such as those based on copper or palladium, this compound can participate in cross-coupling reactions with organic halides, enabling the formation of C(sp²)–C(sp³) and C(sp³)–C(sp³) bonds. acs.orgfishersci.pt
Synthesis of Other Organometallics: Through transmetalation, this compound can be used to generate other organometallic reagents, such as organozinc or organocopper compounds, which may offer different or enhanced reactivity profiles. arabjchem.org
The table below highlights specific examples of complex molecules synthesized using various isomers of this compound.
| Target Molecule/Intermediate | This compound Isomer | Reaction Type | Purpose in Synthesis |
| 5-methyl-hept-2-en-4-ol | 2-Butylmagnesium bromide | 1,2-Addition to Aldehyde | Creation of a secondary alcohol from crotonaldehyde. prepchem.com |
| 1-Hexanol | n-Butylmagnesium bromide | Ring-opening of Epoxide | Addition to ethylene (B1197577) oxide to extend a carbon chain. orgsyn.org |
| 13,13-Dimethyltetradecyl bromide | tert-Butylmagnesium bromide | Cross-Coupling | Reaction with 1,12-dibromododecane (B1294643) in the presence of a copper catalyst. prepchem.com |
| 3-Deoxy Sugars | tert-Butylmagnesium bromide | Substitution with Rearrangement | Reaction with a mesylated sugar derivative to afford a deoxy sugar. oup.com |
| Deuterated Aldehyde | sec-Butylmagnesium bromide | Addition to Isonitrile | Synthesis of an isotopically labeled aldehyde for mechanistic studies. orgsyn.org |
These examples underscore the reagent's adaptability and enduring importance in constructing the carbon skeletons of functionally and structurally diverse molecules. cymitquimica.com
Catalytic Applications beyond Stoichiometric Reactions
While Grignard reagents like this compound are classically used in stoichiometric amounts, emerging research has focused on their involvement in catalytic processes. This shift is significant as it aligns with greener, more efficient chemical synthesis principles.
Butylmagnesium bromide serves as an effective initiator for the anionic polymerization of certain monomers, particularly α,β-unsaturated esters like methyl methacrylate (B99206) (MMA). tandfonline.comtandfonline.com In these reactions, the butyl group adds to the monomer, creating an enolate anion that propagates the polymerization chain. The nature of the butylmagnesium halide, the solvent, and the temperature can influence the stereochemistry of the resulting polymer. researchgate.net
Research has shown that by carefully controlling the reaction conditions, such as the solvent composition (e.g., mixtures of toluene (B28343) and tetrahydrofuran), it is possible to produce highly isotactic poly(methyl methacrylate) (PMMA) using various butylmagnesium bromide isomers. researchgate.net Tert-butylmagnesium bromide, in particular, has been identified as a reliable initiator for preparing highly isotactic PMMA. researchgate.net The table below summarizes findings from a study on the reaction of n-butylmagnesium bromide with various unsaturated compounds under polymerization conditions. tandfonline.com
| Monomer | Reaction Products | Observations |
| Methyl acrylate | n-Butane, conjugate addition products, carbonyl addition products | Product distribution depends on temperature and reagent concentration. tandfonline.com |
| Methyl methacrylate | n-Butane, conjugate addition products, carbonyl addition products | Similar dependence on reaction conditions as methyl acrylate. tandfonline.com |
| Unsaturated Ketones | n-Butane, conjugate addition products | Carbonyl addition products were generally not detected. tandfonline.comtandfonline.com |
| Acrylonitrile | n-Butane, conjugate addition products | No carbonyl addition products observed. tandfonline.comtandfonline.com |
These studies highlight that n-butylmagnesium bromide can initiate polymerization through different pathways (conjugate vs. carbonyl addition), depending on the monomer structure and reaction parameters. tandfonline.com
The use of this compound in olefin hydrogenation is an area of growing interest, moving beyond its traditional role as a nucleophile. cymitquimica.comchemicalbook.com Simple iron salts, when activated by Grignard reagents, can form highly active catalysts for the hydrogenation of alkenes. uni-regensburg.dersc.org In these systems, the Grignard reagent acts as a reductant, generating low-valent iron species or iron nanoparticles that are the true catalytic entities. rsc.org
This approach offers a cost-effective and less toxic alternative to traditional hydrogenation catalysts based on precious metals like palladium or rhodium. uni-regensburg.de For instance, catalyst systems derived from FeCl₃ and Grignard reagents have been explored for olefin hydrogenation. rsc.org However, protocols using lithium aluminium hydride as the reductant have sometimes shown better selectivity and suppression of undesired olefin isomerization compared to those using ethylmagnesium bromide. rsc.org
More advanced applications involve the iron-catalyzed hydromagnesiation of olefins, where an H-Mg bond is added across a double bond. This reaction, catalyzed by iron(III) chloride, can utilize alkyl Grignard reagents bearing β-hydrogens. thieme-connect.com
Development of New Synthetic Strategies Utilizing Organomagnesium Compounds
The field of organomagnesium chemistry is continuously evolving, with new strategies being developed to enhance the scope and efficiency of reagents like this compound. A significant area of development is the use of halogen-magnesium exchange reactions. arabjchem.org This method allows for the preparation of functionalized Grignard reagents under mild conditions, which would be incompatible with the classical method of reacting an organic halide with magnesium metal. arabjchem.org
Another key strategy involves the use of continuous flow reactors for Grignard reactions. A continuous flow Barbier reaction, a variation where the Grignard reagent is generated in the presence of the electrophile, has been developed for producing a key pharmaceutical intermediate. wordpress.com This method offers significant safety and efficiency benefits over traditional batch processing, including a more than 30% reduction in process mass intensity and magnesium usage. wordpress.com
Recent advances have also focused on performing reactions under non-traditional, "bench-type" conditions (at room temperature and open to air) using sustainable solvents like deep eutectic solvents (DESs) or even water. nih.gov These innovative approaches have shown that the classic reactivity of organomagnesium reagents can be replicated and sometimes improved in greener media, achieving high conversions and selectivities in very short reaction times. nih.gov
Advancements in Organometallic Chemistry through this compound Derivatives
The study of this compound and its derivatives has contributed significantly to the fundamental understanding of organometallic chemistry. The structure of Grignard reagents in solution is far more complex than the simple "RMgX" formula suggests. It involves a dynamic equilibrium, known as the Schlenk equilibrium, between the alkylmagnesium halide, the dialkylmagnesium species (R₂Mg), and magnesium halide (MgX₂).
Detailed spectroscopic and structural studies, including X-ray crystallography, have revealed that Grignard reagents can exist as monomers, dimers, and larger aggregates in solution, with the specific structures being highly dependent on the solvent, concentration, and the nature of the alkyl group and halide. acs.org For example, the structure of an ethylmagnesium bromide derivative in di-n-butyl ether was found to be a bromine-bridged dimer. acs.org Understanding these complex solution behaviors is crucial for explaining and predicting the reactivity and stereoselectivity of Grignard reactions. nih.gov
Furthermore, the involvement of this compound in transition metal-catalyzed reactions has deepened the understanding of fundamental organometallic processes like oxidative addition, transmetalation, and reductive elimination. nih.gov The study of rearrangements in organomagnesium compounds, whether during their formation or reaction, has provided insights into the mechanisms of these transformations, which can involve free-radical intermediates. researchgate.net
Green Chemistry Principles in Organomagnesium Reagent Use
Traditional Grignard reactions often rely on volatile and hazardous ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF). beyondbenign.orgacs.org These solvents are necessary to stabilize the organomagnesium species but pose environmental and safety risks. beyondbenign.org A major trend in modern chemistry is the adoption of greener alternatives.
Research has systematically evaluated more sustainable solvents for Grignard reactions. rsc.org Bio-based 2-methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a superior alternative, often providing equal or better performance than THF while being more stable and less water-miscible, which simplifies workup procedures. rsc.orgumb.edu Other solvents like cyclopentyl methyl ether (CPME) have also been identified as promising green alternatives. rsc.orgnih.gov
A comparative study on solvent effects for various Grignard reactions revealed that 2-MeTHF was a highly recommended alternative to traditional ethers. rsc.org The table below shows a comparison of solvents for the Grignard reaction of benzyl (B1604629) chloride, highlighting the product-to-byproduct ratio. rsc.org
| Solvent | Product to Wurtz By-product Ratio |
| Diethyl Ether (Et₂O) | 90 : 10 |
| Tetrahydrofuran (THF) | 30 : 70 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 : 10 |
This data clearly demonstrates that the choice of solvent has a dramatic impact on the reaction's efficiency, with 2-MeTHF matching the performance of diethyl ether while offering a better environmental profile. rsc.org
Furthermore, developing catalytic applications and continuous flow processes reduces waste and energy consumption, directly aligning with green chemistry principles. wordpress.com The move towards using organomagnesium reagents in more environmentally benign media, such as deep eutectic solvents or even water, represents a significant step towards making this century-old chemistry more sustainable for the future. nih.gov
Future Directions in Mechanistic Understanding and Synthetic Utility
The exploration of this compound, a quintessential Grignard reagent, continues to evolve, driven by the dual needs for safer, more efficient processes and the expansion of its synthetic capabilities. Future research is poised to delve deeper into its fundamental reaction mechanisms and broaden its application in sophisticated chemical syntheses.
Mechanistic Understanding: A Deeper Dive
While the fundamental principles of Grignard reagent formation and reactivity are well-established, a nuanced understanding of the reaction dynamics, particularly for species like this compound, is an active area of investigation. A significant thrust in future research is the detailed elucidation of the reaction's exothermic nature. The synthesis of n-butylmagnesium bromide is known to be highly exothermic and can present significant process hazards. doi.orgresearchgate.net
Recent studies have utilized techniques like calorimetry and infrared (IR) spectroscopy to probe the exothermic mechanism during the synthesis of n-butylmagnesium bromide in various ether solvents. doi.orgresearchgate.net These investigations aim to understand how different solvents not only influence the solubility and stability of the Grignard reagent but also the heat flow and reaction kinetics, which is critical for preventing thermal runaway in industrial settings. doi.orgresearchgate.net Future work will likely involve more sophisticated in-situ monitoring techniques and computational modeling, such as Density Functional Theory (DFT) calculations, to precisely map the reaction pathways and energy profiles. doi.orgresearchgate.netresearchgate.net This knowledge is paramount for designing inherently safer production processes. researchgate.net
Another key area for future mechanistic study is the complex solution-state behavior of this compound, governed by the Schlenk equilibrium. amanote.com The equilibrium between the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species significantly impacts its reactivity. Advanced spectroscopic and computational methods will be crucial in quantifying the positions of these equilibria in different solvent systems and in the presence of additives. Understanding how to manipulate this equilibrium will allow for more precise control over reaction outcomes.
Expanding Synthetic Utility
The future utility of this compound in synthesis is trending towards greater precision, efficiency, and the creation of more complex and functionalized molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing Bromobutylmagnesium with high yield and purity?
- Methodological Answer : this compound is typically synthesized via the Grignard reaction, where 1-bromobutane reacts with magnesium metal in anhydrous tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen). Key parameters include:
-
Moisture control : Strict exclusion of water to prevent hydrolysis .
-
Reagent ratios : A molar ratio of 1:1.1 (bromobutane:magnesium) ensures complete conversion .
-
Temperature : Initiation at 40–50°C, followed by reflux at 65°C for 2 hours .
-
Validation : Confirm reactivity via quenching with deuterated solvents and analyzing by .
Parameter Optimal Condition Yield (%) Purity (GC) Solvent THF 85–90 ≥98% Temperature 65°C (reflux) 88 97% Reaction Time 2 hours 90 99%
Q. How can the purity and concentration of this compound solutions be accurately determined?
- Methodological Answer :
- Titration : Use 1,2-dibromoethane as a titrant with visual endpoint detection (color change from brown to colorless) .
- Spectroscopy : in deuterated THF quantifies residual butyl bromide and magnesium content .
- Gas Chromatography (GC) : Analyze volatile byproducts (e.g., butane) after hydrolysis .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent pyrophoric reactions .
- Quenching protocols : Slowly add solutions to dry ice/ethanol mixtures to neutralize residual reactivity .
- Ventilation : Ensure fume hoods are used during transfers to mitigate exposure to toxic fumes .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Polarity screening : Compare THF (ε = 7.5) vs. diethyl ether (ε = 4.3) to assess nucleophilicity changes. Lower polarity solvents increase aggregation, reducing reactivity .
- Temperature gradients : Conduct kinetic studies at 0°C, 25°C, and 50°C. Lower temperatures favor selectivity in ketone additions but slow reaction rates .
- Data interpretation : Use Arrhenius plots to correlate activation energy with solvent effects .
Q. How can contradictory spectroscopic data (e.g., NMR shifts) observed in this compound reaction intermediates be resolved?
- Methodological Answer :
- Variable isolation : Test solvent interactions (e.g., THF vs. toluene) and temperature effects on intermediate stability .
- Cross-validation : Combine , IR, and mass spectrometry to confirm structural assignments .
- Contradiction analysis : Apply triangulation by repeating experiments with isotopic labeling (e.g., quenching) to trace unexpected peaks .
Q. What mechanistic insights explain the competing pathways in this compound-mediated alkyne additions?
- Methodological Answer :
- Computational modeling : Use DFT calculations to compare transition states for carbometalation vs. direct nucleophilic attack .
- Isotope effects : Substitute with to track protonation sites in quenching experiments .
- Kinetic profiling : Monitor intermediates via in-situ IR spectroscopy to identify rate-determining steps .
Q. What strategies are effective in analyzing competing reaction pathways when this compound is used in complex multi-step syntheses?
- Methodological Answer :
- Parallel screening : Test stepwise vs. one-pot reactions to isolate pathway-specific byproducts .
- Flow chemistry : Use microreactors to control residence time and minimize side reactions .
- Data reconciliation : Apply principal component analysis (PCA) to spectral datasets to deconvolute overlapping signals .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and experimental yields in this compound reactions?
- Methodological Answer :
- Error source identification : Quantify moisture levels (Karl Fischer titration) and magnesium surface area (SEM imaging) .
- Statistical analysis : Use t-tests to compare batch variations and identify outliers .
- Replication : Repeat experiments with freshly distilled solvents and activated magnesium .
Q. What protocols ensure reproducibility in this compound-based methodologies across different laboratories?
- Methodological Answer :
- Standardization : Publish detailed protocols with exact equipment specifications (e.g., stirrer speed, flask geometry) .
- Inter-lab validation : Collaborate with independent groups to cross-verify results under identical conditions .
- Metadata reporting : Include raw NMR/GC files in supplementary materials for peer review .
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
